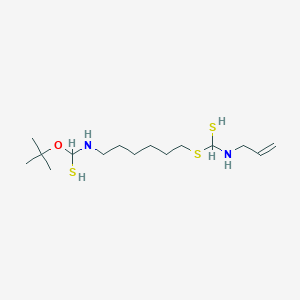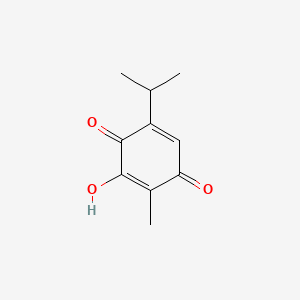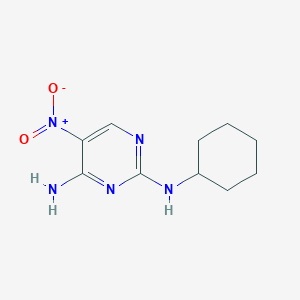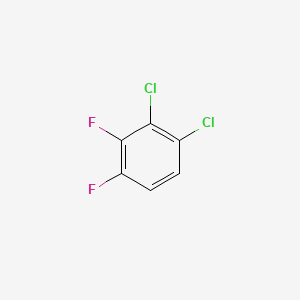
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thia, and diaza groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol typically involves multiple steps, including nucleophilic substitution and ring closure reactions. One common method involves the reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by subsequent ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol involves its ability to interact with metal ions and other molecules through its sulfur and nitrogen atoms. These interactions can influence various molecular pathways and processes, making the compound useful in both biological and chemical contexts .
類似化合物との比較
Similar Compounds
2-Thioxo-1,3-dithiol-carboxamides: These compounds share similar sulfur-containing functional groups and have applications in antispasmodic agents and other medicinal chemistry fields.
1,3,4-Thiadiazole-2,5-dithiol: This compound is structurally similar and is used in the synthesis of crown ethers and other complex molecules.
Uniqueness
What sets 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields.
特性
CAS番号 |
926644-25-9 |
|---|---|
分子式 |
C15H32N2OS3 |
分子量 |
352.6 g/mol |
IUPAC名 |
(2-methylpropan-2-yl)oxy-[6-[(prop-2-enylamino)-sulfanylmethyl]sulfanylhexylamino]methanethiol |
InChI |
InChI=1S/C15H32N2OS3/c1-5-10-17-14(20)21-12-9-7-6-8-11-16-13(19)18-15(2,3)4/h5,13-14,16-17,19-20H,1,6-12H2,2-4H3 |
InChIキー |
IXQDJJIVNCIHDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(NCCCCCCSC(NCC=C)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)

![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)


![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)



![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
